molecular formula C19H19Cl2N5O2S B10945234 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10945234
M. Wt: 452.4 g/mol
InChI Key: QGKUOQPSNPNAOB-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, and a propoxy-pyrimidinyl-sulfanyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The dichlorobenzyl group is then introduced via a nucleophilic substitution reaction, where 2,4-dichlorobenzyl chloride reacts with the pyrazole ring in the presence of a base such as potassium carbonate.

The propoxy-pyrimidinyl-sulfanyl moiety is synthesized separately through the reaction of 4-propoxypyrimidine with a thiol reagent under basic conditions. Finally, the two synthesized intermediates are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

In an industrial setting, the production of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE follows a similar synthetic route but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation helps streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines. Substitution reactions typically yield new derivatives with modified functional groups.

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dichlorophenyl)thiourea

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19Cl2N5O2S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19Cl2N5O2S/c1-2-9-28-18-5-7-22-19(24-18)29-12-17(27)23-16-6-8-26(25-16)11-13-3-4-14(20)10-15(13)21/h3-8,10H,2,9,11-12H2,1H3,(H,23,25,27)

InChI Key

QGKUOQPSNPNAOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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